molecular formula C23H22F3N3O2S B319724 N-[2-(4-methoxyphenyl)ethyl]-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide

N-[2-(4-methoxyphenyl)ethyl]-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide

Cat. No.: B319724
M. Wt: 461.5 g/mol
InChI Key: MQXTVQSRMIQKGB-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)ethyl]-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a pyrimidinyl group with a trifluoromethyl substituent, and a propanamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)ethyl]-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, which are then coupled together under specific reaction conditions. For instance, the methoxyphenyl ethylamine can be synthesized first, followed by the preparation of the pyrimidinyl sulfanyl compound. These intermediates are then reacted under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)ethyl]-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction pathway For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines

Scientific Research Applications

N-[2-(4-methoxyphenyl)ethyl]-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-methoxyphenyl)ethyl]-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide
  • N-[2-(4-methoxyphenyl)ethyl]-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}butanamide

Uniqueness

N-[2-(4-methoxyphenyl)ethyl]-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H22F3N3O2S

Molecular Weight

461.5 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-2-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropanamide

InChI

InChI=1S/C23H22F3N3O2S/c1-15(21(30)27-13-12-16-8-10-18(31-2)11-9-16)32-22-28-19(17-6-4-3-5-7-17)14-20(29-22)23(24,25)26/h3-11,14-15H,12-13H2,1-2H3,(H,27,30)

InChI Key

MQXTVQSRMIQKGB-UHFFFAOYSA-N

SMILES

CC(C(=O)NCCC1=CC=C(C=C1)OC)SC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3

Canonical SMILES

CC(C(=O)NCCC1=CC=C(C=C1)OC)SC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3

Origin of Product

United States

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